2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
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Overview
Description
2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a complex organic compound that features a unique combination of purine, benzothiadiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide linkage under controlled conditions, often using coupling reagents such as EDCI and HOBt .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid
Uniqueness
What sets 2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide apart from similar compounds is its unique combination of structural features. The presence of both purine and benzothiadiazole moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20ClN7O3S2 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C23H20ClN7O3S2/c1-12-4-9-15-18(28-36-27-15)17(12)25-16(32)11-35-22-26-20-19(21(33)30(3)23(34)29(20)2)31(22)10-13-5-7-14(24)8-6-13/h4-9H,10-11H2,1-3H3,(H,25,32) |
InChI Key |
FQWRYCCLWBLUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CSC3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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